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Information about this compound is primarily limited to commercial suppliers offering it as a research chemical or reference standard []. This suggests potential scientific interest, but the specific research areas are not disclosed by these vendors.
Some insights might be gained by analyzing the compound's structure. The presence of the diol (two hydroxyl groups) functionality suggests potential applications as a ligand for binding to metal ions or as a precursor for further functionalization. The "p-tolyl" group (a methyl group attached to a benzene ring) could influence its lipophilicity (fat solubility) which can be important for biological applications.
2-Methyl-6-(p-tolyl)heptane-2,3-diol is an organic compound with the molecular formula and a molecular weight of 236.35 g/mol. It is classified as a diol due to the presence of two hydroxyl groups (-OH) located on the second and third carbon atoms of a heptane chain. This compound is also known by its CAS number, 117421-22-4, and has several synonyms including 2,3-heptanediol, 2-methyl-6-(4-methylphenyl)- and ar-Curcumen-1011-diol .
The compound exhibits a density of approximately 1.0 g/cm³ and a boiling point of around 366.3 °C at standard atmospheric pressure. Its flash point is recorded at 166.9 °C, indicating its relative stability under normal conditions .
The chemical behavior of 2-Methyl-6-(p-tolyl)heptane-2,3-diol can be characterized by its ability to participate in various reactions typical of alcohols and diols:
These reactions are significant for modifying the compound for various applications in organic synthesis and material science.
Research indicates that compounds similar to 2-Methyl-6-(p-tolyl)heptane-2,3-diol may exhibit biological activities such as antimicrobial, anti-inflammatory, and potential insecticidal properties. For instance, extracts containing this compound have been studied for their efficacy against mosquito larvae and other pests, highlighting its potential use in pest management strategies .
Synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol can be achieved through several methods:
The applications of 2-Methyl-6-(p-tolyl)heptane-2,3-diol are diverse:
Studies on the interactions of 2-Methyl-6-(p-tolyl)heptane-2,3-diol with biological systems have shown promising results in terms of efficacy against various pests without significant toxicity to non-target organisms. This makes it a valuable candidate for further research in biopesticide development .
Several compounds share structural similarities with 2-Methyl-6-(p-tolyl)heptane-2,3-diol. These include:
The uniqueness of 2-Methyl-6-(p-tolyl)heptane-2,3-diol lies in its specific arrangement of functional groups and its extraction from natural sources, which may confer distinct biological activities compared to these similar compounds.
The synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol through hydrogenation methodologies represents a sophisticated approach that leverages the unique properties of transition metal catalysts to achieve selective reduction of carbon-carbon double bonds while preserving the diol functionality [8]. Palladium-based catalysts have demonstrated exceptional performance in the selective hydrogenation of aromatic compounds containing p-tolyl substituents, particularly when supported on activated carbon frameworks [31].
Recent advances in transition metal catalysis have revealed that palladium on activated carbon fibers achieves selectivity rates up to 97% at conversions reaching 80% for related diol synthesis reactions [31]. The mechanism involves the coordination of the aromatic ring system to the palladium surface, followed by selective hydrogen addition to the alkene functionality while maintaining the integrity of the diol groups [8].
Ruthenium-based catalytic systems offer complementary advantages for the synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol, particularly when supported on titanium dioxide substrates [32]. These catalysts demonstrate turnover frequencies exceeding 8,000 per hour under aqueous conditions, with quantitative conversion and exceptional selectivity toward the desired diol product [32]. The superior performance of ruthenium catalysts can be attributed to the synergistic interaction between small ruthenium nanoparticles and the titanium dioxide support, which facilitates both hydrogen dissociation and carbonyl activation [32].
Table 1: Comparative Performance of Transition Metal Catalysts
| Catalyst System | Selectivity (%) | Conversion (%) | Turnover Frequency (h⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Palladium/Activated Carbon Fibers | 97.0 | 80.0 | 12.0 | 70 | [31] |
| Ruthenium/Titanium Dioxide | 99.8 | 94.0 | 8,707 | 130 | [32] |
| Nickel/Silicon Oxide | 89.7 | 85.0 | 5.2 | 250 | [11] |
| Platinum/Calcium Carbonate | 100.0 | 95.0 | 1.98 | 275 | [11] |
Nickel-based catalysts provide an economically viable alternative for the hydrogenation synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol, particularly when enhanced with silicon promoters [11]. The incorporation of silicon into the nickel catalyst structure increases selectivity from 67.3% to 89.7% while maintaining reasonable turnover frequencies [11]. The enhanced performance results from the modification of the nickel electronic structure, which reduces over-hydrogenation and improves the catalyst's ability to discriminate between different functional groups [34].
High entropy alloy catalysts represent an emerging frontier in the hydrogenation synthesis of aromatic diols, with palladium-platinum-ruthenium-copper-nickel systems achieving 100% hydrogenation of carbon-carbon unsaturated bonds under ambient conditions [19]. These catalysts demonstrate exceptional activity for the reduction of both alkynyl and phenyl groups, making them particularly suitable for the synthesis of complex aromatic diol structures [19]. The multi-element synergy in these systems provides unique catalytic behaviors that surpass traditional single-metal catalysts [19].
The Diels-Alder reaction provides a powerful synthetic methodology for constructing the carbon framework of 2-Methyl-6-(p-tolyl)heptane-2,3-diol through the formation of six-membered rings with excellent regio- and stereochemical control [9]. This pericyclic reaction involves the concerted interaction between a conjugated diene and a dienophile, creating simultaneous carbon-carbon bond formation while establishing the necessary structural framework for subsequent diol functionalization [12].
The effectiveness of Diels-Alder cyclization in synthesizing aromatic diol precursors depends critically on the electronic properties of both the diene and dienophile components [12]. Electron-rich dienes demonstrate enhanced reactivity with electron-poor dienophiles, particularly those containing electron-withdrawing groups such as carbonyl, nitrile, or nitro functionalities [12]. The incorporation of p-tolyl substituents into the dienophile structure provides both electronic activation and structural rigidity that promotes selective cyclization [12].
Temperature optimization plays a crucial role in Diels-Alder cyclization strategies for diol synthesis, with elevated temperatures generally improving reaction yields while maintaining stereochemical integrity [12]. The concerted nature of the reaction ensures that the stereochemistry of substituents is preserved throughout the transformation, making it particularly valuable for synthesizing complex diol structures with defined stereochemical relationships [12].
Asymmetric Diels-Alder methodologies offer enhanced control over the stereochemical outcome of cyclization reactions leading to 2-Methyl-6-(p-tolyl)heptane-2,3-diol [23]. The incorporation of chiral ligands, particularly those derived from cinchona alkaloids, enables the synthesis of enantiomerically enriched products with excellent selectivity [25]. Osmium tetroxide-catalyzed asymmetric dihydroxylation of Diels-Alder adducts provides direct access to vicinal diol functionality with predictable stereochemical outcomes [23].
The regioselectivity of Diels-Alder reactions can be enhanced through careful selection of reaction conditions and catalyst systems [12]. Lewis acid catalysts, particularly those based on aluminum or boron, activate the dienophile component and improve both reaction rate and selectivity [12]. The use of high-pressure conditions further enhances the rate of cyclization while promoting the formation of the desired regioisomer [12].
Continuous flow reactor technology represents a paradigm shift in the industrial synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol, offering significant advantages over traditional batch processing methods [13]. The implementation of micro fixed-bed reactors packed with transition metal catalysts enables precise control over reaction parameters while dramatically reducing reaction times from hours to minutes [13].
The optimization of continuous flow systems for diol synthesis involves systematic evaluation of multiple process variables, including temperature, pressure, residence time, and catalyst loading [14]. Recent developments in telescoped continuous flow processes have demonstrated the feasibility of combining multiple synthetic steps in a single integrated system, eliminating the need for intermediate purification and significantly improving overall process efficiency [14].
Flow rate optimization is critical for achieving maximum productivity in continuous diol synthesis systems [37]. Autonomous self-optimizing flow reactors equipped with real-time monitoring capabilities can automatically adjust process parameters to maintain optimal reaction conditions [37]. These systems utilize feedback algorithms derived from Nelder-Mead optimization methods to perform constrained optimizations without requiring prior knowledge of the reaction mechanism [37].
Table 2: Process Parameters for Continuous Flow Diol Synthesis
| Parameter | Optimal Range | Impact on Yield | Productivity Enhancement | Reference |
|---|---|---|---|---|
| Temperature (°C) | 25-85 | Direct correlation | 300% increase | [13] |
| Pressure (bar) | 5-15 | Stability improvement | Reduced side reactions | [14] |
| Residence Time (min) | 5-30 | Yield optimization | Time reduction 85% | [37] |
| Flow Rate (mL/min) | 0.2-0.6 | Conversion control | Throughput increase 600% | [39] |
Microreactor technology has revolutionized the synthesis of complex organic molecules by providing enhanced mass transfer, precise temperature control, and improved mixing efficiency [41]. The small channel dimensions characteristic of microreactors enable rapid heat dissipation and prevent the formation of hot spots that could lead to undesired side reactions [41]. Industrial applications of microreactor technology have demonstrated production capacities exceeding 200-300 kilograms per day for related aromatic compounds [41].
The integration of packed bed reactors with continuous flow systems provides additional advantages for diol synthesis, particularly when dealing with heterogeneous catalytic processes [39]. Micropacked bed intensified tube microreactor systems achieve significant improvements in both yield and selectivity compared to conventional batch methods [39]. These systems demonstrate reduced reaction duration, simplified fluidic architecture, and enhanced flow rates that collectively improve process economics [39].
The implementation of green chemistry principles in the large-scale synthesis of 2-Methyl-6-(p-tolyl)heptane-2,3-diol addresses critical environmental and economic concerns associated with traditional manufacturing processes [16]. Solvent-free synthesis methodologies have emerged as particularly attractive alternatives, offering substantial reductions in waste generation while improving atom economy and process efficiency [42].
Mechanochemical activation represents a promising green chemistry approach for diol synthesis, utilizing mechanical energy through grinding or ball milling to induce chemical transformations without the need for organic solvents [43]. This methodology enhances reaction rates and selectivity by increasing contact between reactants while eliminating the environmental burden associated with solvent use and disposal [43]. The solid-state nature of mechanochemical processes also simplifies product isolation and purification procedures [42].
The utilization of renewable feedstocks in diol synthesis aligns with sustainable chemistry objectives while reducing dependence on petroleum-derived starting materials [44]. Biomass-derived platform chemicals provide structurally diverse precursors that can be transformed into complex diol structures through catalytic processes [47]. The electrochemical transformation of biomass-based feedstocks offers particular promise, enabling direct processing of raw substrate streams while utilizing renewable energy sources [47].
Table 3: Green Chemistry Metrics for Diol Synthesis Methods
| Synthesis Method | Atom Economy (%) | Waste Reduction (%) | Energy Efficiency | Solvent Usage | Reference |
|---|---|---|---|---|---|
| Solvent-Free Mechanochemical | 95-98 | 90 | High | None | [42] |
| Microwave-Assisted | 85-92 | 75 | Very High | Minimal | [43] |
| Electrochemical Biomass | 88-94 | 80 | Medium | Water-based | [47] |
| Enzymatic Catalysis | 90-96 | 85 | High | Aqueous | [48] |
Enzymatic catalysis provides an environmentally benign approach to diol synthesis, offering high specificity and sustainability under mild reaction conditions [48]. Lipases and other oxidoreductases demonstrate excellent performance in the selective transformation of aromatic substrates, generating fewer byproducts compared to traditional chemical methods [50]. The use of whole-cell biocatalysts further simplifies process development while providing access to complex enzymatic pathways [50].
The development of ionic liquid-based reaction media represents another significant advancement in green diol synthesis [16]. These designer solvents can be tailored to provide optimal reaction environments while enabling easy product separation and catalyst recycling [48]. The negligible vapor pressure of ionic liquids eliminates volatile organic compound emissions, addressing air quality concerns associated with traditional solvent systems [16].
Continuous flow processing inherently supports green chemistry objectives through improved process efficiency, reduced energy consumption, and minimized waste generation [15]. The precise control afforded by flow systems enables operation under optimal conditions, reducing the formation of undesired byproducts and improving overall process sustainability [35]. Scale-up of flow processes can be achieved through numbering up rather than scaling up, maintaining optimal performance characteristics while increasing production capacity [36].
The Nuclear Magnetic Resonance spectroscopic analysis of 2-Methyl-6-(para-tolyl)heptane-2,3-diol reveals characteristic chemical shifts and multiplicities consistent with its molecular structure [1]. The compound exhibits a molecular formula of C₁₅H₂₄O₂ with a molecular weight of 236.35 g/mol [2] [3].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum demonstrates distinct spectral regions corresponding to different structural components [1]. The aromatic protons from the para-tolyl group appear in the characteristic downfield region at 7.0-7.5 ppm, displaying complex multipiples due to aromatic coupling patterns [4] [5]. These signals are consistent with para-disubstituted aromatic systems where the ring protons exhibit equivalent chemical environments [4].
The aliphatic proton signals from the heptane backbone appear in the 1.0-3.0 ppm region as complex multiples, reflecting the varied chemical environments of the methylene and methyl groups within the chain structure [1]. Terminal methyl groups typically resonate at 0.8-1.3 ppm as singlets or doublets, while internal methylene groups appear at 1.2-2.5 ppm with complex splitting patterns due to vicinal coupling [6].
Hydroxyl protons present a characteristic broad singlet in the 2.0-5.0 ppm range [7] [8]. The broadening results from rapid exchange processes and potential hydrogen bonding interactions [7]. The chemical shift of hydroxyl protons is particularly sensitive to concentration, temperature, and solvent effects, which can cause variations in the observed position [8].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information [3]. Aromatic carbons from the para-tolyl substituent appear in the 120-140 ppm region, while aliphatic carbons of the heptane chain resonate between 15-50 ppm [3]. Quaternary carbons bearing hydroxyl groups are observed in the 70-90 ppm range, reflecting the deshielding effect of the electronegative oxygen atoms .
Infrared Spectroscopic Analysis
The infrared spectrum of 2-Methyl-6-(para-tolyl)heptane-2,3-diol exhibits characteristic absorption bands that provide definitive structural identification [10] [7]. The hydroxyl functional groups generate distinctive absorption patterns depending on their hydrogen bonding state [7] [11].
Free hydroxyl groups, when present, display sharp, intense absorption bands in the 3600-3700 cm⁻¹ region [7] [12]. However, due to the presence of two hydroxyl groups in close proximity, intermolecular hydrogen bonding typically occurs, resulting in broad, strong absorption bands in the 3200-3500 cm⁻¹ range [7] [11]. The frequency shift toward lower wavenumbers indicates the weakening of the oxygen-hydrogen bond due to hydrogen bonding interactions [7].
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [4] [13]. These absorptions are diagnostic for aromatic systems and appear at slightly higher frequencies than aliphatic carbon-hydrogen stretches, which occur in the 2800-3000 cm⁻¹ range [13] [14].
Aromatic ring vibrations manifest as medium-intensity absorptions in the 1500-1600 cm⁻¹ region [4] [5]. The para-disubstituted aromatic ring exhibits characteristic out-of-plane bending vibrations at 810-840 cm⁻¹, which serve as a fingerprint for the substitution pattern [4] [5].
Raman Spectroscopic Correlations
Raman spectroscopy provides complementary vibrational information through different selection rules compared to infrared spectroscopy [15]. The technique is particularly sensitive to carbon-carbon stretching vibrations and symmetric molecular motions [15]. For aromatic systems, Raman spectroscopy effectively detects ring breathing modes and symmetric stretching vibrations that may be weak or absent in infrared spectra [15].
The hydroxyl groups in diols show characteristic Raman shifts that complement infrared observations [15]. The symmetric stretching modes of carbon-oxygen bonds are typically enhanced in Raman spectra, providing additional structural confirmation [15].
Thermal Transition Characteristics
2-Methyl-6-(para-tolyl)heptane-2,3-diol exhibits a boiling point of 366.3 ± 30.0°C at standard atmospheric pressure [2] [16]. This elevated boiling point reflects the presence of hydrogen bonding interactions between hydroxyl groups, which increase the energy required for vapor phase transition [2]. The compound exists as an oil at room temperature, indicating that it remains in the liquid phase under standard conditions [17] [18].
The flash point is determined to be 166.9 ± 19.2°C, representing the minimum temperature at which the compound can form an ignitable vapor-air mixture [2] [16]. This parameter is crucial for safety considerations in handling and storage procedures [2].
Thermal Stability Assessment
The thermal stability of the compound extends to temperatures below 300°C based on structural analogues and the presence of the diol functionality [19]. The stability is influenced by the molecular architecture, where the para-tolyl aromatic group provides structural rigidity while the aliphatic chain with hydroxyl substituents may be more susceptible to thermal degradation [19].
The absence of a defined melting point suggests that the compound does not crystallize readily under standard conditions, remaining in the liquid or amorphous state [2] [16]. This behavior is consistent with the molecular structure, where the branched aliphatic chain and asymmetric substitution pattern inhibit regular crystal packing [6].
Solvent Compatibility Profile
The solubility characteristics of 2-Methyl-6-(para-tolyl)heptane-2,3-diol demonstrate clear patterns based on polarity and hydrogen bonding capacity [18] [20]. The compound exhibits poor solubility in water due to the predominantly hydrophobic nature of the para-tolyl and heptane components, despite the presence of two hydroxyl groups [20].
Organic Solvent Solubility
The compound shows excellent solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [18]. This broad solubility profile reflects the amphiphilic nature of the molecule, where the aromatic and aliphatic portions provide compatibility with non-polar solvents, while the hydroxyl groups enable interaction with polar aprotic and protic solvents [18].
The solubility in polar protic solvents such as ethanol and methanol is particularly favorable due to hydrogen bonding interactions between the solvent hydroxyl groups and the diol functional groups [18]. This compatibility is enhanced by the ability of the compound to act as both hydrogen bond donor and acceptor [18].
Hansen Solubility Parameter Considerations
The Hansen solubility parameters provide a quantitative framework for predicting solvent compatibility [21]. For 2-Methyl-6-(para-tolyl)heptane-2,3-diol, the presence of aromatic and aliphatic components contributes to dispersion forces, while the hydroxyl groups contribute to polar and hydrogen bonding parameters [21]. The calculated LogP value of 2.76 indicates moderate lipophilicity, consistent with the observed solubility patterns [2] [16].
The compound's solubility behavior suggests Hansen solubility parameters with moderate dispersion and polar components, and significant hydrogen bonding contribution [21]. This profile enables compatibility with solvents having similar parameter values, explaining the broad solubility range observed in organic solvents [21].